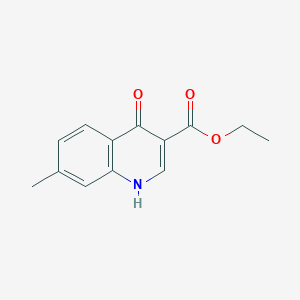![molecular formula C15H22N2O4 B6156191 methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate CAS No. 2229179-68-2](/img/no-structure.png)
methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate, also known as MBT, is an important chemical compound used in a variety of scientific research applications. It is a synthetic compound that is used in a wide range of laboratory experiments, such as those in the fields of biochemistry and physiology. MBT is an important compound because it can be used to study the biochemical and physiological effects of various compounds. Furthermore, it has several advantages and limitations for laboratory experiments. In
科学研究应用
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate has several scientific research applications. It is used in the study of enzyme inhibition, enzyme kinetics, and drug metabolism. It is also used to study the effects of various compounds on the biochemical and physiological processes of cells. Additionally, it is used in the study of the pharmacokinetics of drugs, as well as the pharmacodynamics of drugs. Furthermore, this compound is used in the study of the metabolism of carbohydrates and lipids.
作用机制
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate works by inhibiting the activity of enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction. Additionally, this compound can bind to the active site of the enzyme and increase the rate of the reaction. This is known as enzyme activation.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of carbohydrates and lipids. Additionally, this compound can affect the activity of certain hormones, such as insulin and glucagon. Furthermore, this compound can affect the activity of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, there are some limitations to using this compound in experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. Additionally, it is not very heat-stable, which can limit its use in experiments that require high temperatures.
未来方向
There are several potential future directions for methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate. One potential direction is to explore its use in drug metabolism studies. Additionally, it could be used to study the effects of various compounds on the biochemical and physiological processes of cells. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the metabolism of carbohydrates and lipids. Finally, it could be used to study the effects of various hormones, such as insulin and glucagon, and neurotransmitters, such as dopamine and serotonin.
合成方法
Methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate is synthesized by the reaction of methyl benzoate with tert-butyl isocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces a mixture of the desired product, this compound, and the by-product, tert-butyl isocyanate. The reaction can be carried out in a variety of solvents, including dichloromethane, acetone, or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction can be monitored by thin-layer chromatography or gas chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate involves the protection of the amine group, followed by the reaction with 2-bromoethyl benzoate to form the desired product.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl carbamate", "2-bromoethyl benzoate", "triethylamine", "dimethylformamide", "methyl iodide", "sodium hydride", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate in the presence of triethylamine and dimethylformamide", "Reaction of the protected amine with 2-bromoethyl benzoate in the presence of triethylamine and dimethylformamide to form the intermediate", "Deprotection of the tert-butyl carbamate group with methyl iodide and sodium hydride in diethyl ether", "Acidification of the reaction mixture with water to obtain the final product, methyl 4-(2-amino-1-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate" ] } | |
CAS 编号 |
2229179-68-2 |
分子式 |
C15H22N2O4 |
分子量 |
294.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)